molecular formula C20H13ClN2O3 B2886456 3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-27-3

3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No. B2886456
CAS RN: 851411-27-3
M. Wt: 364.79
InChI Key: QDEOHWNCYMPRTI-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” is a chemical compound with the molecular formula C20H13ClN2O3. It belongs to the class of compounds known as chromenopyridines .


Synthesis Analysis

The synthesis of chromenopyridine derivatives, such as “this compound”, has been achieved through a one-pot synthesis method . This involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromenopyridine core, which is a nitrogen-containing heterocyclic compound . This core is important due to its presence in a broad range of natural products and synthetic organic molecules with various biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction is carried out under catalyst-free conditions in an environmentally friendly medium .

Scientific Research Applications

Carbon–Carbon Bond Formation

One foundational aspect of research into chromeno[4,3-b]pyridin derivatives, such as "3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide," involves the exploration of carbon–carbon bond formation techniques. A study by Potts et al. (1987) highlights the intramolecular 1,4-dipolar cycloaddition process that generates chromeno[4,3-b]pyridin-2-ones from benzamides and N-substituted benzamides. This process underlines a crucial synthetic route facilitating the creation of the core structure found in compounds like "this compound" (Potts, Dery, & Kullnig, 1987).

Anticancer Activity

Furthering the utility of chromeno[4,3-b]pyridin derivatives, research by Abd El Ghani et al. (2022) delves into the synthesis of a new series of these compounds for their potential anticancer activities, particularly against breast cancer. The study employs docking studies to evaluate the interaction of these compounds with breast cancer cell lines, indicating the possible therapeutic applications of "this compound" and its derivatives in oncology (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Synthesis and Antimicrobial Evaluation

Expanding the scope of application, the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines showcases another facet of research. Allehyani (2022) reports on the synthesis of chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and their antimicrobial evaluation. This research not only presents a novel synthetic pathway but also explores the antimicrobial potential of these compounds, suggesting the broad utility of "this compound" in developing new antimicrobial agents (Allehyani, 2022).

Future Directions

The future directions for research on “3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOHWNCYMPRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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